molecular formula C16H13NO2S B3127457 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-55-7

3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B3127457
CAS No.: 338415-55-7
M. Wt: 283.3 g/mol
InChI Key: FHLLVCMSXQMHAJ-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine core substituted with a 2-methylbenzyl group at the nitrogen atom and two ketone oxygen atoms at positions 2 and 2. Its molecular formula is C₁₅H₁₃NO₂S, with a molecular weight of 271.34 g/mol. The compound’s structure combines a sulfur-containing benzothiazine ring with a lipophilic 2-methylbenzyl moiety, which likely enhances its solubility in organic solvents and influences its biological interactions.

Similar compounds, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (), demonstrate the importance of substituent placement on synthesis pathways and functional properties .

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)20-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLVCMSXQMHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180684
Record name 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338415-55-7
Record name 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338415-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methylphenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzothiazine ring.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione with key analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
3-(2-Methylbenzyl)-2H-1,3-benzothiazine-2,4-dione C₁₅H₁₃NO₂S 2-Methylbenzyl at N3 Thiazine, Diones 271.34
2H-1,3-Benzothiazine-2,4(3H)-dione () C₈H₅NO₂S None Thiazine, Diones 179.20
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4-dione () C₈H₄ClNO₂S Cl at C6, S at C2 Oxazine, Thione, Dione 213.64
2H-1,3-Benzoxazine-2,4(3H)-dione () C₈H₅NO₃ None Oxazine, Diones 179.13
Methyl 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylate () C₁₀H₉NO₅S Methyl carboxylate at C3 Thiazine, Hydroxy, Diones 255.25

Key Observations :

  • The 2-methylbenzyl group in the target compound distinguishes it from simpler analogs like 2H-1,3-benzothiazine-2,4-dione (), likely enhancing lipophilicity and steric bulk for targeted interactions .
  • Replacement of sulfur with oxygen (benzoxazine analogs, ) reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Substituents such as chlorine () or carboxylate () introduce polarity or directing groups for further functionalization .

Biological Activity

3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, with CAS number 338415-55-7, is a compound belonging to the benzothiazine class of heterocycles. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anticonvulsant properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C16H13NO2S
  • Molecular Weight : 283.34 g/mol
  • Boiling Point : Predicted at 476.0 ± 48.0 °C
  • Density : 1.321 ± 0.06 g/cm³
  • pKa : -2.48 ± 0.20

1. Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazine derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In a study published in MDPI, it was reported that certain derivatives of benzothiazine showed significant growth inhibition in HT29 colon cancer cells. The structure-activity relationship (SAR) analysis suggested that substitutions on the phenyl ring enhanced anticancer activity .
CompoundCell LineIC50 (µM)Reference
This compoundA431<10
Benzothiazine Derivative XHT295

2. Antibacterial Activity

The antibacterial potential of benzothiazine derivatives has also been explored. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study indicated that some benzothiazine derivatives exhibited superior antibacterial activity compared to standard antibiotics. The presence of electron-withdrawing groups was found to be crucial for enhancing antibacterial efficacy .
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli15 µg/mL
Benzothiazine Derivative YS. aureus10 µg/mL

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole and benzothiazine derivatives have been documented in various studies. These compounds may modulate neurotransmitter systems to exert their effects.

  • Case Study : A review highlighted that certain thiazole-integrated compounds displayed significant anticonvulsant activity in animal models, suggesting a potential therapeutic application for benzothiazines in epilepsy treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
  • Anticonvulsant Mechanism : The modulation of GABAergic neurotransmission is a potential pathway through which these compounds exert their anticonvulsant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Reactant of Route 2
3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

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